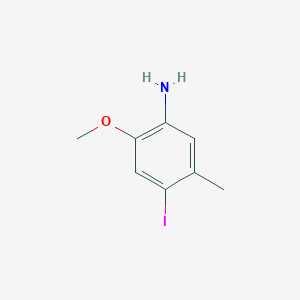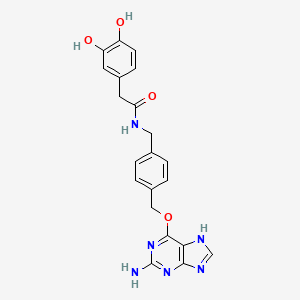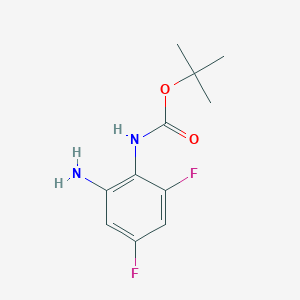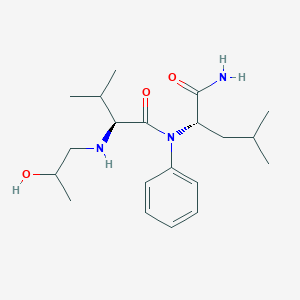
dipotassium;(E)-4-oxopent-2-en-2-olate;hydrate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Dipotassium;(E)-4-oxopent-2-en-2-olate;hydrate is a chemical compound that consists of dipotassium ions and the hydrate form of (E)-4-oxopent-2-en-2-olate
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of dipotassium;(E)-4-oxopent-2-en-2-olate;hydrate typically involves the reaction of potassium hydroxide with (E)-4-oxopent-2-en-2-ol in the presence of water. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The general reaction can be represented as follows:
(E)−4−oxopent−2−en−2−ol+2KOH+H2O→dipotassium;(E)−4−oxopent−2−en−2−olate;hydrate
Industrial Production Methods
In industrial settings, the production of this compound involves large-scale synthesis using high-purity reagents and advanced equipment. The process includes the purification of raw materials, precise control of reaction conditions, and efficient separation and drying techniques to obtain the final product in its pure form.
Analyse Chemischer Reaktionen
Types of Reactions
Dipotassium;(E)-4-oxopent-2-en-2-olate;hydrate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form higher oxidation state products.
Reduction: It can be reduced under specific conditions to yield reduced forms of the compound.
Substitution: The compound can participate in substitution reactions where one or more atoms are replaced by other atoms or groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Various nucleophiles and electrophiles can be used depending on the desired substitution.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or alkanes.
Wissenschaftliche Forschungsanwendungen
Dipotassium;(E)-4-oxopent-2-en-2-olate;hydrate has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis and as a catalyst in various chemical reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential therapeutic applications in treating various diseases.
Industry: It is used in the production of specialty chemicals and as an additive in various industrial processes.
Wirkmechanismus
The mechanism of action of dipotassium;(E)-4-oxopent-2-en-2-olate;hydrate involves its interaction with specific molecular targets and pathways. The compound can modulate the activity of enzymes and receptors, leading to various biochemical effects. For example, it may inhibit certain enzymes involved in inflammatory pathways, thereby exerting anti-inflammatory effects.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Dipotassium phosphate: Similar in terms of containing dipotassium ions but differs in its chemical structure and properties.
Monopotassium phosphate: Contains one potassium ion and has different chemical and physical properties.
Tripotassium phosphate: Contains three potassium ions and is used in different applications.
Uniqueness
Dipotassium;(E)-4-oxopent-2-en-2-olate;hydrate is unique due to its specific chemical structure, which imparts distinct properties and potential applications. Its ability to undergo various chemical reactions and its potential biological activities make it a valuable compound in scientific research and industrial applications.
Eigenschaften
Molekularformel |
C10H16K2O5 |
|---|---|
Molekulargewicht |
294.43 g/mol |
IUPAC-Name |
dipotassium;(E)-4-oxopent-2-en-2-olate;hydrate |
InChI |
InChI=1S/2C5H8O2.2K.H2O/c2*1-4(6)3-5(2)7;;;/h2*3,6H,1-2H3;;;1H2/q;;2*+1;/p-2/b2*4-3+;;; |
InChI-Schlüssel |
RQWJRWCBWWUXRL-VVDZMTNVSA-L |
Isomerische SMILES |
C/C(=C\C(=O)C)/[O-].C/C(=C\C(=O)C)/[O-].O.[K+].[K+] |
Kanonische SMILES |
CC(=CC(=O)C)[O-].CC(=CC(=O)C)[O-].O.[K+].[K+] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![1-[1-(Aminooxy)-2-propyn-1-yl]-4-fluorobenzene](/img/structure/B12850641.png)


![(1R)-3,3'-Bis(2,4,6-tricyclohexylphenyl)[1,1'-binaphthalene]-2,2'-diol](/img/structure/B12850649.png)

![[4-(3-Quinolinyl)phenyl]acetonitrile](/img/structure/B12850665.png)




![Benzo[1,3]dioxole-5-carboxylic acid ((S)-1-hydrazinocarbonyl-2-methyl-propyl)-amide](/img/structure/B12850708.png)
